

Application Notes and Protocols for (Rac)-Lartisertib in vitro ATM Inhibition Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Lartisertib

Cat. No.: B10831599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Lartisertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and protocols for performing an in vitro assay to determine the inhibitory activity of **(Rac)-Lartisertib** against ATM kinase.

Introduction

ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs), thereby activating downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1] Lartisertib has demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[1] This protocol outlines a biochemical assay to quantify the in vitro efficacy of **(Rac)-Lartisertib**.

Principle of the Assay

The in vitro ATM inhibition assay is based on the principles of a kinase activity assay, which measures the phosphorylation of a substrate by the ATM kinase. The inhibitory effect of **(Rac)-Lartisertib** is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. A common method for this is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or Lanthascreen™, which offers high sensitivity and a homogeneous format suitable for high-throughput screening.

In a typical TR-FRET assay, a biotinylated substrate peptide (e.g., a p53-derived peptide) is phosphorylated by ATM in the presence of ATP. After the kinase reaction, a europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or allophycocyanin) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting FRET signal is proportional to the extent of substrate phosphorylation and thus, ATM activity. The presence of an inhibitor like Lartisertib will decrease the FRET signal.

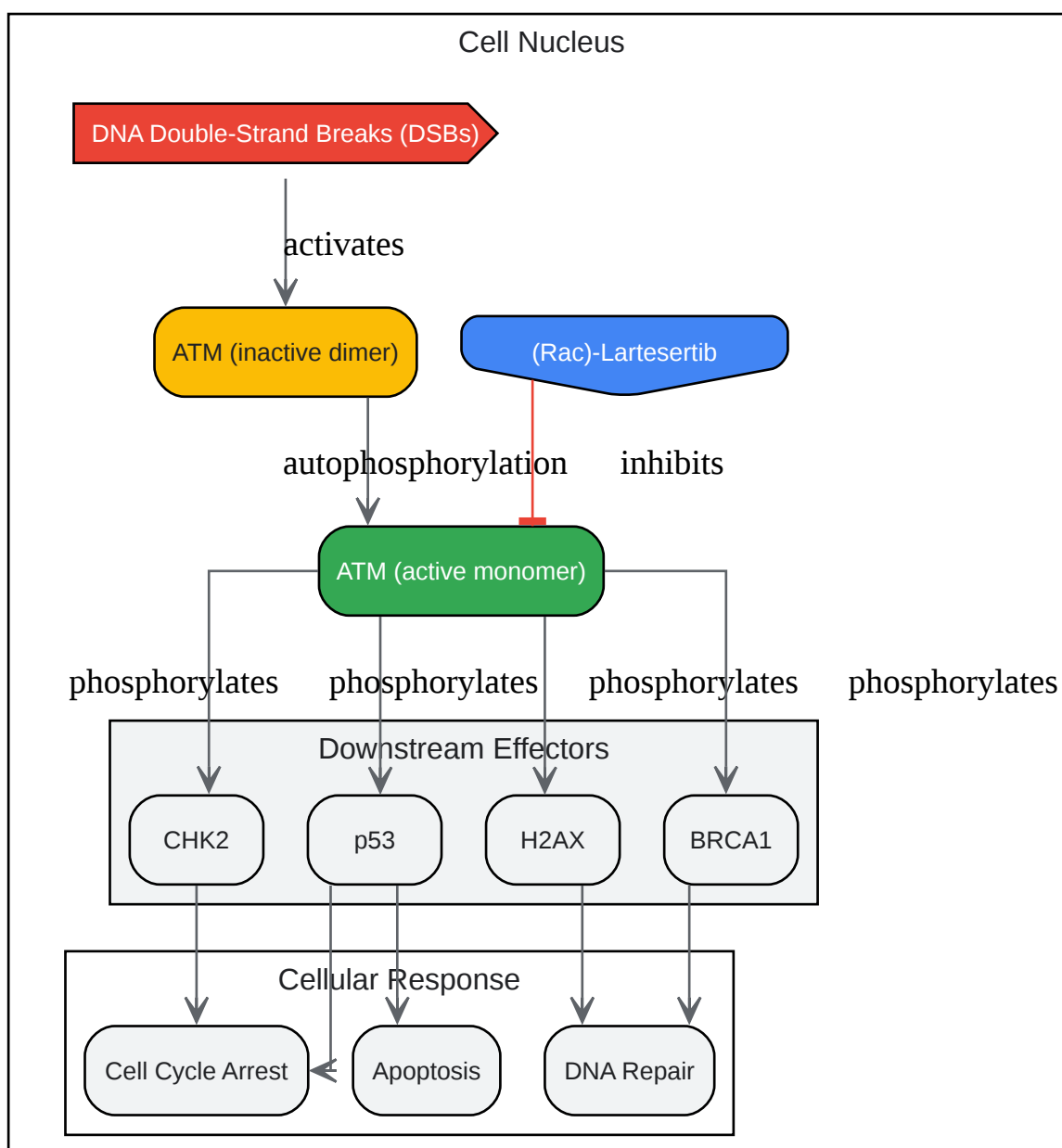
Data Presentation

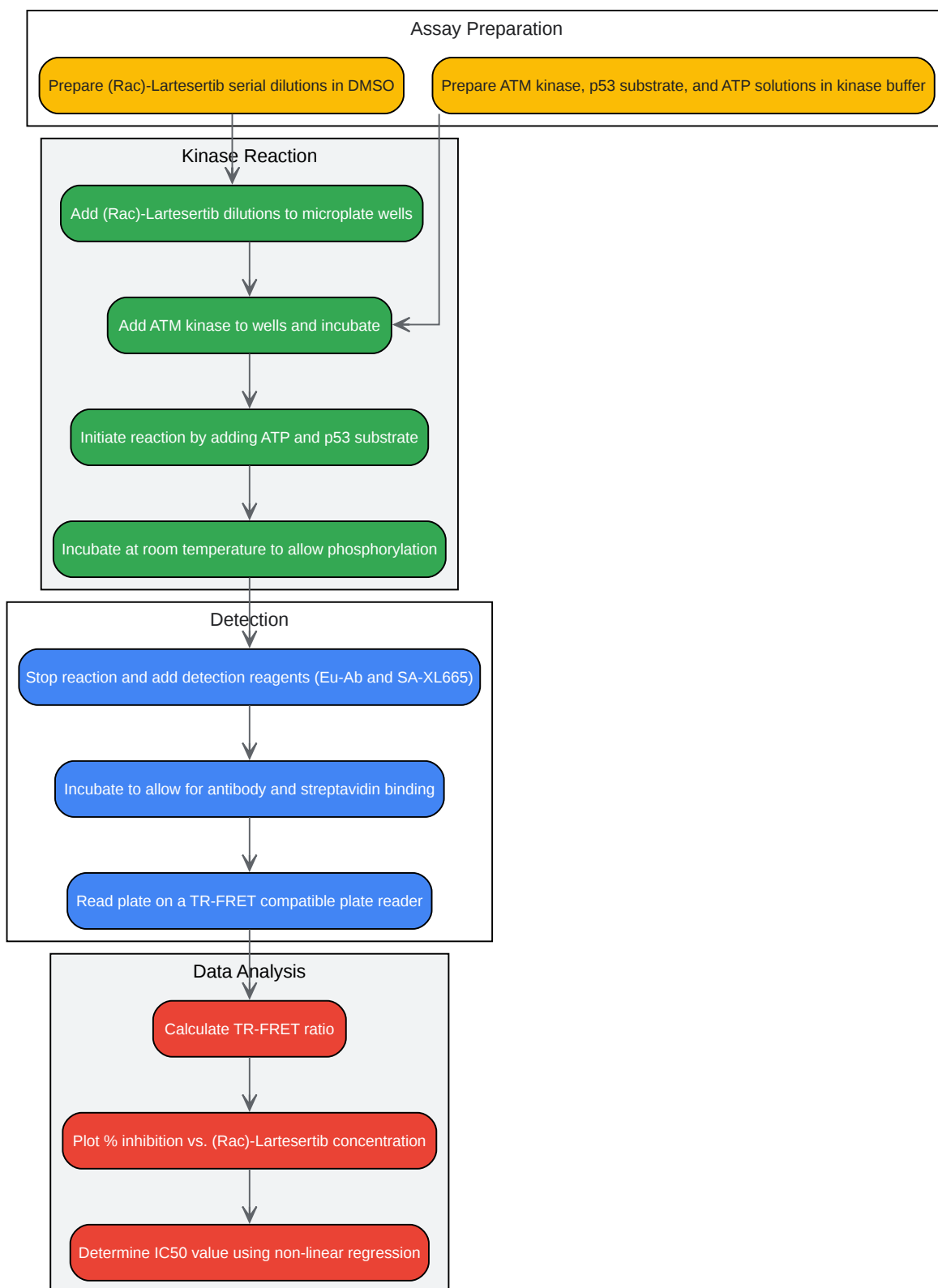
The following table summarizes the inhibitory activity of **(Rac)-Lartisertib** against ATM kinase.

Compound	Target Kinase	Assay Type	Substrate	IC50 (nM)	Reference
(Rac)-Lartisertib	ATM	Biochemical Kinase Assay	N/A	17.22 ± 3.39	[4]

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by Lartisertib.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. abeomics.com [abeomics.com]
- 4. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-Lartesertib in vitro ATM Inhibition Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831599#rac-lartesertib-in-vitro-assay-protocol-for-atm-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com